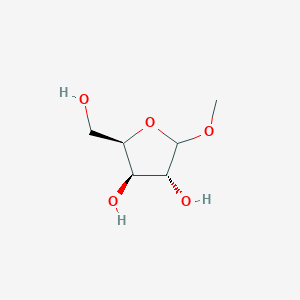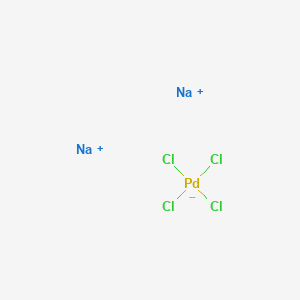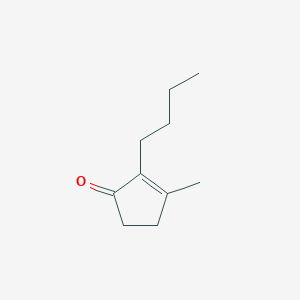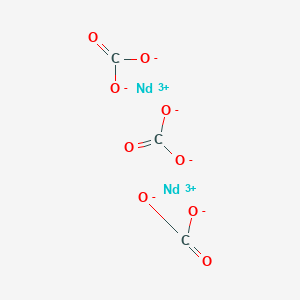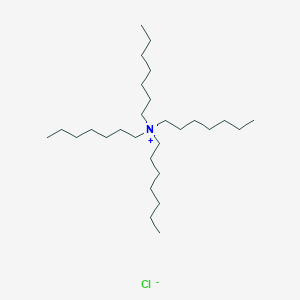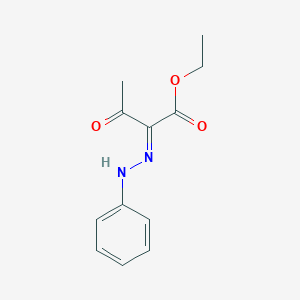
3-氧代-2-(苯基腙基)丁酸乙酯
概述
描述
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of butanoic acid and features a phenylhydrazono group attached to the second carbon of the butanoate chain
科学研究应用
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine. The reaction typically involves the following steps:
Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent, such as ethanol.
Addition of Phenylhydrazine: Phenylhydrazine is added to the solution, and the mixture is stirred at room temperature.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Isolation of Product: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-oxo-2-(phenylhydrazono)butanoate may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butanoate derivatives.
作用机制
The mechanism of action of ethyl 3-oxo-2-(phenylhydrazono)butanoate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
相似化合物的比较
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-(2-arylhydrazono)butanoates: These compounds have similar structures but different substituents on the phenyl ring.
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds are derived from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide and have applications in anticancer research.
属性
CAS 编号 |
10475-63-5 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9+,14-13? |
InChI 键 |
WGMOYLSNEVXNJG-VAUFRIEFSA-N |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
手性 SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |
规范 SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?
A1: Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithiocarbazate to yield the final pyrazolone product []. This suggests that ethyl 3-oxo-2-(phenylhydrazono)butanoate provides the core structure upon which the final molecule is built.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

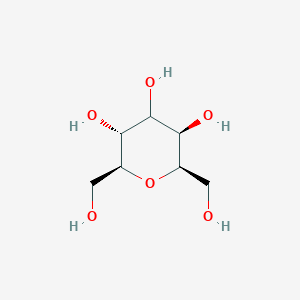
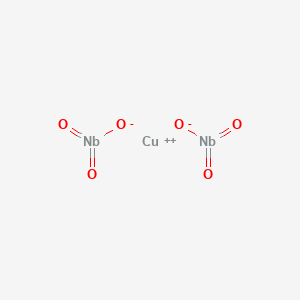
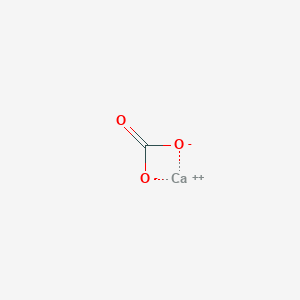
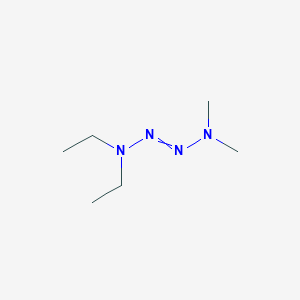
![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
